3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives has been explored in the context of developing compounds with potential anticancer properties. In one study, a series of 2,6-dimethyl-N'-substituted phenylmethylene-imidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazides were synthesized starting from 2,6-dimethylimidazo-[2,1-b][1,3,4]thiadiazole-5-carbohydrazide. These compounds were then evaluated for their cytotoxicity against a range of human tumor cell lines, with some showing promising activity, particularly against ovarian cancer cell lines .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives has been studied using spectrometric techniques. For instance, the rotational isomerism of pyrrolo[2,1-b]thiazole-5-carbaldehydes, which are closely related to the imidazo[2,1-b]thiazoles, was examined to determine the proportions of the O,N-syn and -anti rotational isomers present. This study also provided insights into the barrier to rotation of the aldehyde group, which is relevant for understanding the chemical behavior of these compounds .
Chemical Reactions Analysis
Imidazo[2,1-b]thiazoles undergo various electrophilic substitution reactions, with studies focusing on the substitution at position 5 of the ring system. The influence of different substituents at position 6 on the rate of acid-catalyzed deuteriation has been quantitatively assessed. It was found that a 3-methyl group increases the rate constant significantly. Bromination of these compounds typically occurs preferentially at position 5, even when other reactive nuclei are present. Additionally, the formation of 5-formyl derivatives and their mesomeric behavior have been explored, revealing that these derivatives adopt a conformation with the carbonyl oxygen syn to N(4) .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazoles are influenced by their molecular structure and the substituents present on the ring system. The presence of a 3-methyl group and various 6-substituents affects the reactivity of these compounds in electrophilic substitution reactions. The stability of these compounds can vary, with some derivatives being unstable under standard preparation methods. However, the study of electrophilic substitution has provided valuable information on the reactivity patterns and stability of these compounds under different conditions .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated that compounds related to "3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde" serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, imidazopyridines, which are important in medicinal chemistry, can be synthesized from aminoimidazolecarbaldehydes, showcasing the versatility of these compounds in constructing complex molecular architectures (Perandones & Soto, 1997).
Anticancer Research
Derivatives of imidazo[2,1-b]thiazoles, closely related to "3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde," have been explored for their anticancer properties. Some hydrazone derivatives of imidazo[2,1-b][1,3,4]thiadiazoles have shown promising cytotoxic activity against cancer cell lines, highlighting the potential of these compounds in cancer research (Terzioğlu & Gürsoy, 2003).
Electrophilic Substitution Reactions
Studies on imidazo[2,1-b]thiazoles, which share a core structure with "3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde," have provided insights into their reactivity, particularly in electrophilic substitution reactions. These reactions are fundamental in organic synthesis, enabling the functionalization of these heterocycles for further applications (O'daly et al., 1991).
Novel Synthesis Methods
Innovative synthetic routes have been developed to construct complex heterocyclic systems from simple precursors like imidazo[2,1-b]thiazole derivatives. These methods expand the toolbox for synthesizing bioactive molecules and materials with potential technological applications (Okumura et al., 1998).
Safety And Hazards
properties
IUPAC Name |
3,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-4-12-8-9-6(2)7(3-11)10(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFFVLCBWVWJTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382902 | |
Record name | 3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
CAS RN |
130182-30-8 | |
Record name | 3,6-Dimethylimidazo[2,1-b]thiazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130182-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.